molecular formula C6H7BrF6 B14889011 3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane

3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane

Cat. No.: B14889011
M. Wt: 273.01 g/mol
InChI Key: KYIYPFHMFCUKLK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane is an organic compound characterized by the presence of a bromomethyl group and six fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane typically involves the bromination of a suitable precursor. One common method involves the reaction of a hexafluoropentane derivative with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorinated backbone imparts stability and unique electronic properties to the molecule. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1,1,1,5,5,5-hexafluoropentane is unique due to its highly fluorinated structure, which imparts exceptional stability, hydrophobicity, and resistance to degradation. These properties make it valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

3-(bromomethyl)-1,1,1,5,5,5-hexafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF6/c7-3-4(1-5(8,9)10)2-6(11,12)13/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIYPFHMFCUKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)F)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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